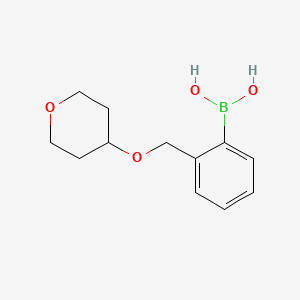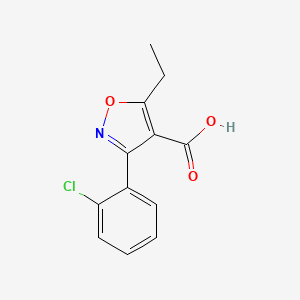
Isomaltulose
Übersicht
Beschreibung
Isomaltulose is a fully digestible, slow-release carbohydrate. It offers a slower, lower, and sustained rise in blood glucose . It is widely used as a functional sweetener with promising properties, including slower digestion, lower glycemic index, prolonged energy release, lower insulin reaction, and less cariogenicity .
Synthesis Analysis
Isomaltulose is synthesized from beet molasses by Immobilized Sucrose Isomerase (SIase). The most efficient biocatalyst for isomaltulose synthesis is from sulfuric acid (H2SO4) pretreated beet molasses followed by centrifugation for the removal of insoluble matters and reducing viscosity . Another study showed that a recombinant Corynebacterium glutamicum strain was used for the biosynthesis of high-purity isomaltulose from sugar industrial waste molasses .Molecular Structure Analysis
Isomaltulose has a molecular formula of C12H22O11. Its average mass is 342.297 Da and its monoisotopic mass is 342.116211 Da . The structural basis of Erwinia rhapontici Isomaltulose Synthase has been studied .Chemical Reactions Analysis
The reaction mechanism of isomaltulose production involves the intramolecular rearrangement of sucrose, producing two different isomerization products: isomaltulose and trehalulose . A rapid HPLC method has been developed for the separation of isomaltulose from other common edible carbohydrates such as sucrose, glucose, and maltodextrins .Physical And Chemical Properties Analysis
Isomaltulose is a reducing disaccharide occurring naturally in honey and sugarcane juice in very small quantities. It is a structural isomer of sucrose and has a similar taste and appearance to sucrose .Wissenschaftliche Forschungsanwendungen
Prebiotic Activity and Gut Microbiota Modulation
Isomaltulose demonstrates prebiotic activity, beneficially modulating gut microbiota in rats. It stimulates the growth of probiotics and increases the production of short-chain fatty acids (SCFAs) and secondary bile acids. This has been observed through increased abundances of beneficial microbiota and decreased levels of pathogens in rats consuming isomaltulose (Yang et al., 2021).
Metabolic Effects During Exercise
Isomaltulose has distinct metabolic effects during exercise compared to sucrose. It is slowly digested, resulting in slower availability for absorption, lower exogenous carbohydrate oxidation rates, and a more modest rise in blood glucose and insulin levels. This leads to higher fat oxidation during exercise, suggesting potential applications in sports nutrition (Achten et al., 2007).
Glycemic Response and Antioxidant Capacity
When combined with green tea, isomaltulose can enhance reductions in postprandial glucose and insulin concentrations while demonstrating less alteration of plasma antioxidant capacity. This indicates potential applications in dietary management and the development of functional foods (Suraphad et al., 2017).
Prebiotic Properties and Health Benefits
Isomaltulose is gaining interest as an alternative sweetener due to its low glycaemic index and potential health benefits. It has been implicated in the prevention and management of chronic diseases, highlighting its prebiotic properties and applications in health, cognition, and nutrition enhancement (Shyam et al., 2018).
Quantification in Food Products
Developments in quantitative analysis of isomaltulose in food products, using techniques like heteronuclear single quantum coherence NMR, are crucial for its application in sports nutrition and diabetic-friendly products. Faster quantitative approaches are necessary for effective utilization in the food industry (Fels et al., 2022).
Metabolization in Plant Cells
Isomaltulose is actively metabolized in plant cells, challenging the notion of its non-metabolization in physiological studies. This insight is crucial for its use in plant biotechnology and enhancing sugar yields through genetic engineering (Wu & Birch, 2011).
Glycemic and Insulinemic Response
Studies indicate that isomaltulose causes an attenuated glycemic and insulinemic response compared to sucrose. This finding is particularly relevant for individuals with type 2 diabetes, impaired glucose tolerance, or hypertension (Xie et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Recent advancements in immobilized cells/enzymes for isomaltulose production involve refining traditional approaches and innovating in materials and methods. Innovations in immobilized enzyme methods include cross-linked enzyme aggregates, nanoflowers, inclusion bodies, and directed affinity immobilization . This process has the potential to be effective and promising for industrial production and application of isomaltulose as a functional sweetener for sucrose substitute .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKUCJJNNDINKX-HGLHLWFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206746 | |
| Record name | Isomaltulose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palatinose monohydrate | |
CAS RN |
58024-13-8 | |
| Record name | Isomaltulose monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isomaltulose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1454618.png)









![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)

